![molecular formula C20H13F3N6S B287217 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287217.png)
3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of triazolo-thiadiazole compounds that exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to have a low toxicity profile in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad range of biological activities, which makes it a promising candidate for further research. However, its synthesis can be complex and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies on its mechanism of action to better understand its biological effects.
2. Investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
3. Development of more efficient and cost-effective synthesis methods to facilitate its use in research and drug development.
4. Studies on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo.
5. Exploration of its potential as a lead compound for the development of new drugs with improved properties.
In conclusion, 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that exhibits a wide range of biological activities. Its potential as a therapeutic agent and lead compound for drug development warrants further research in the future.
Synthesemethoden
The synthesis of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with 3-(trifluoromethyl)phenyl isothiocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 2-hydrazinyl-4-(trifluoromethyl)-1,3-thiazole to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Eigenschaften
Produktname |
3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
---|---|
Molekularformel |
C20H13F3N6S |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
3-(5-methyl-1-phenylpyrazol-4-yl)-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H13F3N6S/c1-12-16(11-24-28(12)15-8-3-2-4-9-15)17-25-26-19-29(17)27-18(30-19)13-6-5-7-14(10-13)20(21,22)23/h2-11H,1H3 |
InChI-Schlüssel |
GDGTXTCOTCMNSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)C(F)(F)F |
Kanonische SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.